2'-Oxo-Ifosfamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

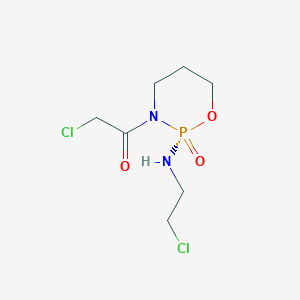

2'-Oxo Ifosfamide is a useful research compound. Its molecular formula is C7H13Cl2N2O3P and its molecular weight is 275.07. The purity is usually 95%.

BenchChem offers high-quality 2'-Oxo Ifosfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Oxo Ifosfamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor-Aktivität

2'-Oxo-Ifosfamid ist ein Oxazaphosphorin-Derivat, das eine starke Antitumor-Aktivität aufweist. Es wurde zur Behandlung verschiedener bösartiger Erkrankungen eingesetzt, darunter Weichteilsarkome . Sein Wirkmechanismus beinhaltet die Bildung von DNA-Quervernetzungen, die zur Zellzyklusarretierung und Apoptose in schnell teilenden Krebszellen führt.

Klinische Pharmakokinetik und Pharmakodynamik

Pharmakokinetik::- Verbesserte bioanalytische Assays: Jüngste Fortschritte ermöglichen eine bessere pharmakokinetische Bewertung, die Populationsunterschiede, Eliminationsvariationen basierend auf der Verabreichungsroute und dem Zeitplan sowie interindividuelle Variabilität aufzeigt .

- Urotoxizität und Nephrotoxizität: Diese Toxizitäten sind mit den Metaboliten des Arzneimittels verbunden .

Rolle bei Weichteilsarkomen

This compound spielt eine entscheidende Rolle bei der Behandlung von lokal fortgeschrittenen und/oder metastasierten Weichteilsarkomen. Seine Anwendung ist in diesem Zusammenhang besonders relevant .

Vorteile gegenüber Cyclophosphamid

Obwohl es strukturell mit Cyclophosphamid (CP) verwandt ist, bietet this compound einige Vorteile:

Wirkmechanismus

Target of Action

2’-Oxo Ifosfamide, also known as Ifosfamide acylate, SD8LX239CL, or 3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide, is an alkylating and immunosuppressive agent used in chemotherapy for the treatment of various cancers . The primary targets of this compound are DNA and other intracellular structures .

Mode of Action

It causes cross-linking of strands of DNA by binding with nucleic acids and other intracellular structures, resulting in cell death . It also inhibits protein synthesis and DNA synthesis .

Biochemical Pathways

The metabolism of 2’-Oxo Ifosfamide involves two different pathways: enzymatic hydroxylation at carbon-4 forms the cytostatically active metabolite 4-OH-IF, whereas side-chain oxidation results in the liberation of chloroacetaldehyde, a compound with possible neurotoxic properties . Activation and deactivation of 2’-Oxo Ifosfamide in vivo and in rat liver microsomes are mediated by different CYP isoenzymes .

Pharmacokinetics

2’-Oxo Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active . The pharmacokinetics of 2’-Oxo Ifosfamide and its metabolites have been extensively studied, identifying key issues such as population differences in pharmacokinetic parameters, differences in elimination dependent upon route and schedule of administration, implications of the chirality of the drug, and interpatient pharmacokinetic variability .

Result of Action

The molecular and cellular effects of 2’-Oxo Ifosfamide’s action include severe myelosuppression, which can lead to fatal infections, severe CNS toxicities that can result in encephalopathy and death, nephrotoxicity that can be severe and result in renal failure, and hemorrhagic cystitis .

Action Environment

The action, efficacy, and stability of 2’-Oxo Ifosfamide can be influenced by various environmental factors. For instance, the identification of specific isoenzymes responsible for 2’-Oxo Ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways . Whether 2’-Oxo Ifosfamide is specifically transported by erythrocytes and which activated 2’-Oxo Ifosfamide metabolites play a key role in this transport is currently being debated .

Biochemische Analyse

Biochemical Properties

2’-Oxo Ifosfamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized through two metabolic pathways: ring oxidation to form the active metabolite, 4-hydroxy-ifosfamide, and side-chain oxidation to form the inactive metabolites, 3-dechloro-ethylifosfamide or 2-dechloroethylifosfamide .

Cellular Effects

2’-Oxo Ifosfamide has profound effects on various types of cells and cellular processes. It works by sticking the cancer cell’s DNA together so that it can’t come apart again. This means that the cell can’t divide and grow .

Molecular Mechanism

It requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Oxo Ifosfamide change over time. The phenomenon of autoinduction has been observed in most clinical pharmacokinetic studies, but the mechanism is not completely understood .

Dosage Effects in Animal Models

In animal models, the effects of 2’-Oxo Ifosfamide vary with different dosages. A study in a canine model determined that 450 mg/m2 was the maximal tolerated dosage of ifosfamide for their regimen, with the dose-limiting factor being myelosuppression, specifically leukopenia .

Metabolic Pathways

2’-Oxo Ifosfamide is involved in various metabolic pathways. Identification of specific isoenzymes responsible for ifosfamide metabolism may lead to an improved efficacy/toxicity ratio by modulation of the metabolic pathways .

Transport and Distribution

2’-Oxo Ifosfamide is transported and distributed within cells and tissues. Following intravenous administration, the volume of distribution of ifosfamide approximates the total body water volume, suggesting that distribution takes place with minimal tissue binding .

Subcellular Localization

It is known that both changes in protein localization and functional state are key modulators of protein turnover .

Eigenschaften

IUPAC Name |

2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRISYCCYWZCOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119670-13-2 |

Source

|

| Record name | 2'-Oxo ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-OXO IFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2428342.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2428343.png)

![8'-{[butyl(methyl)amino]methyl}-7'-hydroxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2428344.png)

![4-{[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine](/img/structure/B2428353.png)

![N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2428354.png)

![N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2428356.png)

![Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2428357.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2428363.png)